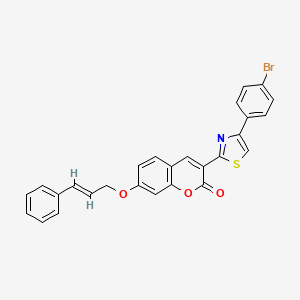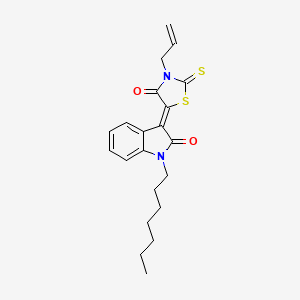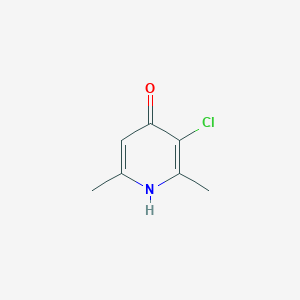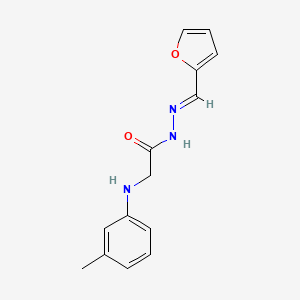
3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one is a complex organic compound that features a unique combination of bromophenyl, thiazolyl, and chromenone moieties
Preparation Methods
The synthesis of 3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-bromophenyl isothiocyanate with an appropriate amine under controlled conditions.
Coupling with chromenone: The thiazole derivative is then coupled with a chromenone derivative through a condensation reaction.
Introduction of the cinnamyloxy group: The final step involves the etherification of the chromenone-thiazole intermediate with cinnamyl alcohol under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and thiazolyl groups can facilitate binding to specific sites on proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one include:
3-Allyl-4-(4-bromophenyl)-3-cyano-6-oxopiperidine-2-thione: This compound also features a bromophenyl group and has been studied for its unique stereoselective synthesis and molecular structure.
4-Bromophenyl 4-bromobenzoate: Known for its polymorphic forms and distinct physical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C27H18BrNO3S |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C27H18BrNO3S/c28-21-11-8-19(9-12-21)24-17-33-26(29-24)23-15-20-10-13-22(16-25(20)32-27(23)30)31-14-4-7-18-5-2-1-3-6-18/h1-13,15-17H,14H2/b7-4+ |
InChI Key |
AYIWHOQZNXGSQK-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC(=CS4)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC(=CS4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11981822.png)
![(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11981828.png)
![Methyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981829.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11981833.png)

![Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11981842.png)


![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11981863.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B11981871.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11981875.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11981882.png)

![(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981896.png)
